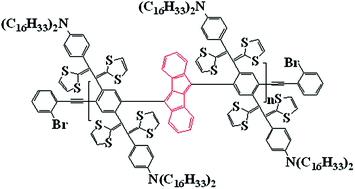Ladder-type poly(benzopentalene) derivatives with tunable energy levels by “click” reaction
Polymer Chemistry Pub Date: 2012-01-30 DOI: 10.1039/C2PY00593J
Abstract
We have successfully synthesized two types of conjugated polymers, i.e., ladder-type or AB-type poly(benzopentalene) derivative macromoleculars, by Pd-catalyzed self-polycondensation. Incorporating long alkyl chains at the polymer peripheral positions, both polymers have very good solubility and high molecular weight. Thus, the detailed optical and electrochemical properties of the polymers were investigated. At the same time, it was very special that one type of conjugated polymer possessed reactive side groups which can be “clicked” by tetrathiafulvalene (TTF). The energy levels can be obviously changed by the “click” reaction. These results show that ladder-type poly(benzopentalene) derivatives containing reacted side groups are promising candidates for achieving optoelectronic applications.


Recommended Literature
- [1] Effects of area, aspect ratio and orientation of rectangular nanohole on the tensile strength of defective graphene – a molecular dynamics study
- [2] Magnetic chitosan/TiO2 composite for vanadium(v) adsorption simultaneously being transformed to an enhanced natural photocatalyst for the degradation of rhodamine B†
- [3] Photochemical control of bacterial gene expression based on trans encoded genetic switches†
- [4] A stronger acceptor decreases the rates of charge transfer: ultrafast dynamics and on/off switching of charge separation in organometallic donor–bridge–acceptor systems†
- [5] Fabrication of mesoporous carbon supported Ni–Mo catalysts for the enhanced conversion of glucose to ethylene glycol†
- [6] Effects of the environment on the photochromic behaviour of a novel indeno-fused naphthopyran
- [7] Back cover
- [8] Controlling the delivery kinetics from colloidal mesoporous silicananoparticles with pH-sensitive gates†
- [9] Environmentally benign and diastereoselective synthesis of 2,4,5-trisubstituted-2-imidazolines†
- [10] Biohybrid neural interfaces: improving the biological integration of neural implants










